Procysteine

概要

説明

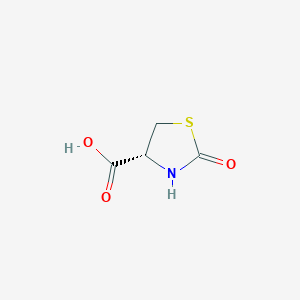

Procysteine (L-2-oxothiazolidine-4-carboxylic acid) is a cysteine prodrug and glutathione (GSH) precursor with potent antioxidant properties. It is metabolized intracellularly into cysteine, a rate-limiting substrate for GSH synthesis, which plays a critical role in redox homeostasis and detoxification . This compound has been studied extensively in models of oxidative stress, including alcoholic myopathy, HIV-1-associated vascular dysfunction, and liver disease, where it restores GSH levels and mitigates oxidant-induced damage . Unlike direct cysteine supplementation, this compound is more stable and avoids extracellular oxidation, making it a safer and more efficient therapeutic agent .

準備方法

Industrial Synthesis via Triphosgene-Mediated Cyclization

The most scalable method for procysteine production involves reacting L-cysteine with triphosgene (bis(trichloromethyl) carbonate) in a toluene-water biphasic system. This approach, patented by US10239847B1 , achieves yields exceeding 95% with purity ≥99%.

Reaction Protocol:

-

Dissolution of L-Cysteine :

-

L-cysteine (1 mol) is dissolved in an aqueous solution of sodium hydroxide (NaOH, 2 M) at 25°C.

-

Simultaneously, triphosgene (0.33 mol) is dissolved in toluene under inert conditions.

-

-

Biphasic Reaction :

-

The triphosgene-toluene solution is slowly added to the alkaline cysteine solution while maintaining temperatures between 0–30°C.

-

A two-phase mixture forms, and the reaction proceeds at 25–30°C for 2–4 hours.

-

-

Acidification and Isolation :

-

The pH is adjusted to 1.5 using hydrochloric acid (HCl), precipitating this compound.

-

The product is filtered, washed with cold toluene, and dried under vacuum.

-

Key Parameters:

| Parameter | Specification |

|---|---|

| Temperature Range | 0–30°C (initial), 25–30°C (final) |

| Molar Ratio (Cysteine:Triphosgene) | 3:1 |

| Purity After Isolation | ≥99% (HPLC) |

This method avoids toxic byproducts and ensures high enantiomeric purity due to the stereospecificity of L-cysteine.

Alternative Laboratory Synthesis Using Phosgene

Small-scale synthesis often employs phosgene gas, as described in foundational organic chemistry literature . While less common industrially due to safety concerns, this method is historically significant.

Procedure:

-

Gas-Phase Reaction :

-

L-cysteine is suspended in anhydrous dichloromethane.

-

Phosgene gas is bubbled through the solution at −10°C.

-

-

Cyclization :

-

The exothermic reaction forms this compound via intramolecular cyclization, releasing HCl.

-

The product is neutralized with sodium bicarbonate and extracted.

-

Limitations:

-

Safety Risks : Phosgene’s high toxicity necessitates specialized equipment.

Reaction Mechanism and Stereochemical Considerations

This compound synthesis proceeds through nucleophilic acyl substitution (Figure 1). The thiol group of cysteine attacks the electrophilic carbonyl carbon of triphosgene, forming a tetrahedral intermediate. Subsequent elimination of HCl yields the oxothiazolidine ring.

Mechanistic Steps:

-

Nucleophilic Attack :

-

Cyclization :

Intramolecular attack of the amine on the thioester carbonyl forms the five-membered ring.

The reaction preserves the L-configuration of cysteine, ensuring biological activity .

Purification and Quality Control

Crystallization and Washing:

-

Crude this compound is recrystallized from ethanol/water (3:1 v/v) to remove unreacted cysteine and inorganic salts.

Analytical Methods:

Comparative Analysis of Synthesis Routes

| Method | Yield | Purity | Safety | Scalability |

|---|---|---|---|---|

| Triphosgene (Industrial) | 95–99% | ≥99% | Moderate | High |

| Phosgene (Laboratory) | 70–80% | 95–98% | Hazardous | Low |

The triphosgene method is superior for large-scale production due to its safety profile and efficiency.

Challenges and Innovations

-

Impurity Control : Early methods produced ≤98% purity due to residual D-procysteine. Modern protocols use chiral HPLC to isolate the L-enantiomer .

-

Solvent Optimization : Replacing toluene with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

| Parameter | Requirement |

|---|---|

| Loss on Drying | ≤0.3% |

| Heavy Metals (Pb) | ≤30 ppm |

| Sulfate (SO₄²⁻) | ≤0.028% |

化学反応の分析

Stability and Reactivity

Procysteine’s stability arises from its cyclic structure, which protects the reactive thiol group of cysteine:

| Property | This compound | L-Cysteine |

|---|---|---|

| Shelf life (solution) | Months | Hours |

| Oxidation susceptibility | Low (thiol embedded in ring) | High (free thiol prone to disulfide formation) |

| Thermal degradation | Stable up to 30°C | Degrades rapidly at room temperature |

The thiazolidine ring undergoes enzymatic hydrolysis intracellularly to release cysteine, a critical step for its role as a glutathione precursor . This reaction is pH-dependent and occurs optimally in physiological conditions .

(i) Ring-Opening to Release Cysteine

This compound is metabolized via enzymatic cleavage of the thiazolidine ring, releasing L-cysteine:This reaction is critical for increasing intracellular glutathione levels, as cysteine is the rate-limiting substrate for glutathione synthesis .

(ii) Reactivity with Oxidizing Agents

Exposure to strong oxidizers (e.g., nitrates, chlorine) triggers decomposition:Such reactions are exothermic and may pose handling risks .

Analytical Characterization

科学的研究の応用

Antioxidant Therapy

Procysteine has been investigated for its role in replenishing intracellular glutathione levels, particularly in conditions characterized by oxidative stress.

- Acute Respiratory Distress Syndrome (ARDS) : A randomized clinical trial assessed the effects of this compound on patients with ARDS. The study found that this compound effectively increased red blood cell glutathione levels and improved cardiac index without significantly affecting mortality rates. Both this compound and N-acetylcysteine were shown to reduce the duration of acute lung injury .

Alcohol-Induced Oxidative Stress

This compound has demonstrated potential in mitigating alcohol-induced skeletal muscle atrophy and oxidative stress.

- Animal Studies : In studies involving alcohol-fed rats, this compound supplementation significantly restored glutathione levels and attenuated muscle atrophy. It also increased the expression of anabolic factors while reducing markers of catabolic stress . The administration of this compound during abstinence from alcohol was shown to normalize glutathione levels and improve overall antioxidant status in skeletal muscle .

Pharmacokinetics and Safety

This compound's pharmacokinetic properties have been evaluated in various studies.

- Safety Profile : Research indicates that oral administration of this compound is safe, with significant accumulation in cerebrospinal fluid observed after both intravenous and oral dosing . In a study involving subjects with amyotrophic lateral sclerosis (ALS), this compound was well-tolerated and effectively increased intracellular glutathione levels .

Cosmetic Applications

This compound has also been explored for its potential in cosmetic formulations.

- Skin Whitening Agent : this compound is utilized in dermatological products for its depigmenting properties. It has been patented as an effective agent for skin whitening due to its ability to influence melanin production .

Data Tables

Case Study 1: ARDS Treatment

In a clinical trial involving patients with ARDS, participants received either this compound or placebo over a ten-day period. Results indicated that those treated with this compound showed significant improvements in glutathione levels and cardiac function, highlighting its potential as an adjunct therapy in managing ARDS.

Case Study 2: Alcohol-Induced Muscle Atrophy

A study on alcohol-fed rats demonstrated that those receiving this compound supplementation exhibited less muscle atrophy compared to untreated controls. The findings suggest that this compound may play a crucial role in protecting against alcohol-induced oxidative damage.

作用機序

オキソチアゾリジンカルボン酸は、主にシステインに代謝されることで効果を発揮し、システインはグルタチオンの合成に寄与します。グルタチオンは、細胞を酸化損傷から保護する重要な抗酸化物質です。この化合物は、メラニン生成に関与するチロシナーゼ酵素も阻害するため、美白効果に貢献します .

類似化合物:

システイン: オキソチアゾリジンカルボン酸の直接的な前駆体。

N-アセチルシステイン: 同様の抗酸化特性を持つ別のシステインプロドラッグ。

グルタチオン: オキソチアゾリジンカルボン酸代謝の最終生成物

独自性: オキソチアゾリジンカルボン酸は、体内ですぐに代謝されてグルタチオンレベルを上昇させることができる安定なシステインプロドラッグであるという点でユニークです。直接のシステインサプリメントとは異なり、酸化されにくく、細胞によってより効果的に利用できます .

類似化合物との比較

Procysteine vs. N-Acetylcysteine (NAC)

Key Findings :

- This compound uniquely stimulated anabolic factors (e.g., IGF-1, CNTF) in alcoholic myopathy, while NAC primarily focused on GSH restoration without addressing muscle atrophy .

This compound vs. Glutathione Esters

Key Findings :

- In chronic alcoholic cirrhosis, this compound supplementation (1.0 g/day) normalized plasma GSH and amino acid profiles, whereas glutathione esters required higher doses for comparable effects .

This compound vs. Cysteine

Key Findings :

- This compound reversed the oxidized cysteine/cystine ratio in alcohol-fed rats, while cysteine supplementation exacerbated redox imbalance .

生物活性

Procysteine, chemically known as L-2-oxothiazolidine-4-carboxylic acid, is a cysteine pro-drug that plays a significant role in the modulation of cellular redox states and antioxidant defense mechanisms. This compound has garnered attention for its potential therapeutic applications in various conditions associated with oxidative stress, inflammation, and muscle atrophy. This article synthesizes findings from multiple studies to elucidate the biological activity of this compound, highlighting its effects on glutathione levels, muscle health, and cellular signaling pathways.

1. Glutathione Restoration

This compound serves as a precursor to glutathione (GSH), a critical antioxidant in the body. Research indicates that this compound supplementation can significantly restore GSH levels in various tissues affected by oxidative stress. For instance, one study demonstrated that this compound treatment in alcohol-fed rats not only attenuated muscle atrophy but also restored GSH levels and upregulated mRNA expression of several antioxidant enzymes including catalase and superoxide dismutases (SOD) .

2. Modulation of Anabolic Factors

This compound has been shown to stimulate the expression of anabolic factors such as insulin-like growth factor-1 (IGF-1) and ciliary neurotrophic factor (CNTF), which are crucial for muscle maintenance and growth. In a model of alcohol-induced muscle atrophy, this compound supplementation resulted in increased expression of these anabolic markers while reducing catabolic factors like IL-6 .

3. Impact on Cellular Signaling

The biological activity of this compound extends to its influence on cellular signaling pathways. It has been observed that this compound can modulate the activity of neutral sphingomyelinase-2 (nSMase-2), an enzyme involved in ceramide production and inflammatory responses. In aged mice, restoration of GSH via this compound led to a decrease in nSMase-2 activity, suggesting a potential mechanism through which this compound may mitigate age-related inflammatory responses .

Case Study: Alcohol-Induced Muscle Atrophy

A pivotal study investigated the effects of this compound on skeletal muscle health in the context of alcohol consumption. The results indicated that this compound administration during abstinence from alcohol significantly improved GSH levels and reduced markers of oxidative stress in skeletal muscles. This was associated with improved muscle function and reduced atrophy .

Case Study: Aging and Hepatic Function

Another study focused on aging-related changes in hepatic GSH levels and nSMase-2 activity. It was found that aged rats exhibited significantly lower GSH levels compared to younger counterparts, correlating with increased nSMase activity. Supplementation with this compound helped restore GSH levels, thereby reducing nSMase activity and potentially ameliorating age-associated hepatic dysfunction .

Case Study: Respiratory Infections

This compound's protective effects were also evaluated in models of pneumonia caused by Acinetobacter species. In this context, this compound improved survival rates in mice exposed to hyperoxia during infection, highlighting its potential as an adjunctive therapy in managing respiratory infections .

Data Summary

The following table summarizes key findings from various studies on the effects of this compound:

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms through which procysteine modulates oxidative stress in preclinical models?

this compound, a glutathione precursor, enhances intracellular glutathione (GSH) synthesis by providing cysteine, a rate-limiting substrate for GSH production. In HIV-1 transgenic rats, this compound administration (0.35% in drinking water for 3 weeks) reduced aortic superoxide levels and restored nitric oxide (NO) bioavailability, as measured via electron spin resonance (ESR) spectroscopy . Key mechanisms include scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes like catalase, which synergizes with superoxide dismutase (SOD) to decompose hydrogen peroxide .

Q. How do experimental designs for this compound studies ensure reproducibility in glutathione restoration?

Standardized protocols involve:

- Dosage consistency : Administering this compound via drinking water at concentrations like 0.35% to ensure stable bioavailability .

- Outcome validation : Measuring GSH levels via HPLC or enzymatic assays and correlating with functional outcomes (e.g., muscle atrophy reversal in alcohol-fed rats) .

- Control groups : Including untreated cohorts and positive controls (e.g., N-acetylcysteine) to isolate this compound-specific effects . Detailed methodologies are critical for reproducibility, as outlined in guidelines for experimental reporting (e.g., Beilstein Journal of Organic Chemistry’s requirements for compound characterization and statistical rigor) .

Q. What preclinical models are most effective for studying this compound’s therapeutic potential?

- HIV-associated vascular dysfunction : HIV-1 transgenic rats, where this compound reduced aortic ROS and improved NO-dependent vasodilation .

- Alcohol-induced myopathy : Chronic alcohol-fed rodent models (35-week exposure), where this compound restored glutathione pools but failed to normalize glutathione peroxidase (GPx) activity due to cofactor depletion (e.g., zinc, selenium) .

- Aging-related oxidative stress : Drosophila models, though limited to precursor studies (e.g., N-acetylcysteine), suggest translational potential for this compound in age-related pathologies .

Advanced Research Questions

Q. How do contradictions in this compound’s efficacy across studies inform experimental redesign?

Example contradiction: this compound normalized GSH levels in alcohol-fed rats but did not restore GPx/GR activity .

- Hypothesis refinement : Co-factor depletion (e.g., zinc) may limit enzyme reactivation, necessitating combined therapies with trace minerals.

- Methodological adjustments : Include co-factor supplementation arms in experimental designs and quantify tissue-specific metal ion concentrations via ICP-MS.

- Data triangulation : Cross-validate findings with transcriptomic analysis (e.g., qPCR for GPx/GR gene expression) to distinguish substrate availability from enzymatic dysfunction .

Q. What statistical and analytical frameworks address variability in this compound’s tissue-specific effects?

- Mixed-effects models : Account for inter-subject variability in glutathione recovery rates (e.g., in muscle vs. liver tissues).

- Pathway analysis : Use tools like Ingenuity Pathway Analysis (IPA) to map this compound’s impact on ROS-related pathways (e.g., NOX4 downregulation, SOD2 upregulation) .

- Bayesian meta-analysis : Synthesize data from heterogeneous studies (e.g., HIV vs. alcohol models) to identify context-dependent efficacy patterns .

Q. How can researchers optimize this compound dosing regimens to balance efficacy and toxicity?

- Pharmacokinetic modeling : Establish dose-response curves using plasma cysteine levels and tissue GSH concentrations.

- Toxicity thresholds : Monitor renal/hepatic biomarkers (e.g., ALT, creatinine) in long-term studies, as excessive cysteine may promote oxidative stress via redox cycling .

- Pulse dosing : Test intermittent administration to sustain GSH synthesis while minimizing metabolic burden, as suggested by HIV-1 rat studies .

Q. What methodological challenges arise in quantifying this compound’s impact on redox-sensitive signaling pathways?

- ROS detection limitations : ESR and fluorescent probes (e.g., CMH) may lack spatial resolution for subcellular ROS pools (e.g., mitochondrial vs. cytoplasmic).

- Dynamic range issues : Glutathione assays often fail to capture rapid redox fluctuations; real-time biosensors (e.g., Grx1-roGFP2) are recommended .

- Confounding factors : Dietary cysteine intake and circadian redox rhythms require strict experimental controls .

Q. Methodological Guidance

Q. How should researchers design studies to isolate this compound’s effects from endogenous antioxidant systems?

- Knockout models : Use GSH-deficient rodents (e.g., Gclm-/-) to eliminate confounding from baseline glutathione synthesis.

- Isotopic tracing : Adminstrate ¹³C-labeled this compound and track incorporation into GSH via LC-MS .

- Time-course experiments : Profile temporal changes in redox biomarkers to distinguish acute vs. chronic effects .

Q. What criteria define rigorous peer-reviewed reporting for this compound studies?

- Data transparency : Publish raw ESR spectra, qPCR Ct values, and statistical code in supplementary materials .

- Reproducibility standards : Adhere to ARRIVE guidelines for preclinical research, including randomization, blinding, and sample-size justification .

- Conflict disclosure : Declare funding sources (e.g., pharmaceutical sponsors) to mitigate bias in data interpretation .

特性

IUPAC Name |

(4R)-2-oxo-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLMGCPTLHPWPY-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318247 | |

| Record name | Procysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19771-63-2 | |

| Record name | Procysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19771-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxothiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019771632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxothiazolidinecarboxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Procysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXOTHIAZOLIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7063P804E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。